molecular formula C12H19NO B3266131 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol CAS No. 41870-80-8

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Cat. No.: B3266131
CAS No.: 41870-80-8
M. Wt: 193.28 g/mol
InChI Key: NVKUZDMGMJAVBL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol. It is a colorless to slightly yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form 4-tert-butyl-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: 4-tert-butylbenzaldehyde or 4-tert-butylacetophenone.

    Reduction: 2-Amino-1-(4-tert-butylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of agrochemicals, dyestuffs, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-tert-butylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol group.

    2-Amino-2-(4-tert-butylphenyl)ethanol: Similar structure but with an additional amino group.

Uniqueness

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both an amino group and a hydroxyl group allows for diverse chemical reactions and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

2-amino-1-(4-tert-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKUZDMGMJAVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217680
Record name α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41870-80-8
Record name α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41870-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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